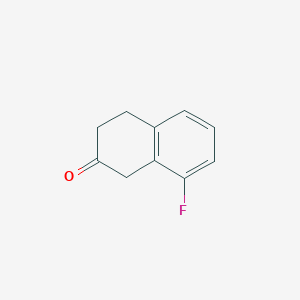

8-Fluoro-2-tetralone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

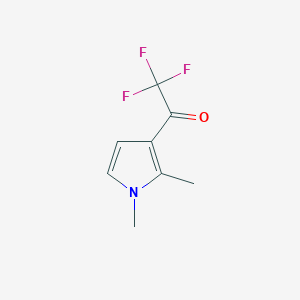

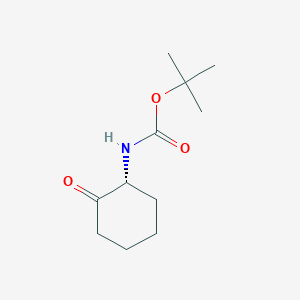

8-Fluoro-2-tetralone is a fluorinated derivative of tetralone, a compound that has garnered interest due to its potential applications in various fields of organic chemistry. The presence of the fluorine atom at the 8-position of the tetralone ring system is expected to influence the chemical reactivity and physical properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of fluorinated tetralone derivatives, such as this compound, involves Claisen condensations and selective fluorinations. These methods have been employed to prepare a range of fluorinated indanone, tetralone, and naphthone derivatives with yields varying from 22 to 60% . Additionally, the synthesis of enantioselective 2-fluoro-2-aryl-1-tetralones has been achieved using cinchonine/selectfluor combinations, yielding products with excellent yields (up to >98%) and moderate to good enantioselectivity (up to 74%) . These methods highlight the potential for high-yield and enantioselective synthesis of fluorinated tetralones, including this compound.

Molecular Structure Analysis

The structural features of fluorinated tetralones have been explored using crystallographic methods. The results indicate that trifluoroacetylated ketones prefer a chelated cis-enol form, while fluorinated bindone products exist primarily as the cross-conjugated triketo form . This suggests that the introduction of fluorine atoms can significantly alter the preferred conformation and electronic distribution within the tetralone framework.

Chemical Reactions Analysis

The unique structural features of fluorinated tetralones, such as this compound, are expected to influence their reactivity in chemical reactions. The presence of fluorine can lead to unusual transformations, including novel one-pot syntheses and group exchange reactions . These reactions are not only of academic interest but also provide practical pathways for the synthesis of complex fluorinated molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine into the tetralone ring system alters the physical and chemical properties of the molecule. Fluorine atoms are highly electronegative, which can affect the acidity, lipophilicity, and overall reactivity of the compound. While specific data on this compound's properties are not provided in the given papers, the general trends observed in fluorinated organic compounds suggest that such modifications can enhance the molecule's stability and potential biological activity .

Aplicaciones Científicas De Investigación

Antiproliferative Evaluation on Drug-Resistant Cell Lines : A study synthesized α-aryl-α-tetralones and α-fluoro-α-aryl-α-tetralones derivatives through palladium-catalyzed α-arylation reactions. These compounds were evaluated for their in vitro anti-proliferative effects against human breast cancer and leukemia cell lines with diverse drug resistance profiles. Certain compounds showed effectiveness on both cancer models, especially on multidrug-resistant cells, highlighting their potential for developing pharmaceutical agents against therapy-resistant cancers (de Souza et al., 2021).

Facile Construction of 3,3-Disubstituted and Spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones : Novel methods for constructing 3,3-disubstituted and spiro 2H,4H-benzo[e][1,2]thiazine-1,1-diones were described. These methods involve the methylation of N-Boc-o-toluenesulfonamide followed by reaction with various ketones. The chiral spiro sultams produced were tested for electrophilic asymmetric fluorination, demonstrating their utility in asymmetric synthesis (Liu et al., 2000).

Biotransformation in Electrochemical Bioreactors : The biotransformation of 6-bromo-2-tetralone to 6-bromo-2-tetralol by yeast cells and its partially purified enzyme was evaluated in an electrochemical bioreactor. The study showed that biotransformation rates and product formation were significantly affected by substrate concentration, biomass, and electric potential, providing insights into optimizing biotransformation processes (Shin et al., 2001).

Direct α-Fluorination of Ketones : Research on the direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones without prior activation of the target molecules was conducted. This study utilized a specific fluorine atom transfer reagent, showcasing a method for transforming derivatives of 1-tetralone into their corresponding α-fluoro derivatives, which has implications in medicinal chemistry and drug synthesis (Stavber et al., 2003).

Mecanismo De Acción

The tetralone and tetralone derivatives, including 8-Fluoro-2-tetralone, are used as crucial structural scaffolds of potential novel drugs targeted at multiple biological end-points . They can be used as parental scaffold and/or intermediate for the synthesis of a series of pharmacologically active compounds with a broad-spectrum of bioactivities .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name |

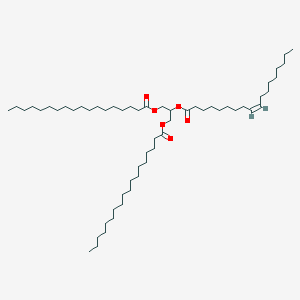

8-fluoro-3,4-dihydro-1H-naphthalen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCCLMXABWLNIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399774 |

Source

|

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127169-82-8 |

Source

|

| Record name | 8-FLUORO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.